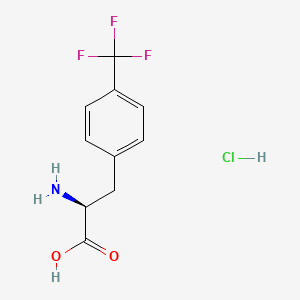
(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The reaction conditions often include visible light irradiation to promote the formation of the trifluoromethylated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl groups into complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
作用機序
The mechanism of action of (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
Ubrogepant: A compound with a trifluoromethyl group used as a calcitonin gene-related peptide (CGRP) receptor antagonist.
Sorafenib: Contains a trifluoromethyl group and is used as a kinase inhibitor for cancer treatment.
Uniqueness
(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride is unique due to its specific amino acid backbone combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
生物活性
(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride, commonly known as a phenylalanine derivative, has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H10F3NO2·HCl
- Molecular Weight : 233.64 g/mol
- CAS Number : 14464-68-7
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The trifluoromethyl group enhances lipophilicity and may facilitate better binding to receptors compared to non-fluorinated analogs. Studies have indicated that compounds containing trifluoromethyl groups can significantly increase the potency of drugs targeting serotonin receptors, particularly in inhibiting serotonin uptake, which can have implications in treating mood disorders and other neurological conditions .
Pharmacological Effects
-
Neurotransmitter Modulation :
- The compound exhibits properties similar to neurotransmitters, particularly in modulating serotonin and dopamine pathways. This modulation can lead to enhanced cognitive functions and mood stabilization.
- Anticancer Activity :
- Antimicrobial Properties :
Case Studies
-
Inhibition of Serotonin Uptake :
A study conducted on various fluorinated phenylalanine derivatives demonstrated that the introduction of a trifluoromethyl group significantly increased the inhibitory potency against serotonin transporters by approximately six-fold compared to non-fluorinated counterparts . -
Anticancer Efficacy :
In vitro tests showed that this compound exhibited significant cytotoxic effects on human cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis and inhibited cell proliferation through modulation of the MAPK/ERK signaling pathway . -
Neuroprotective Effects :
Research has indicated that this compound may also provide neuroprotective benefits by reducing oxidative stress in neuronal cells, which could be beneficial in neurodegenerative diseases .
Data Tables
特性
IUPAC Name |
(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZOSPMXOKBQIS-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














